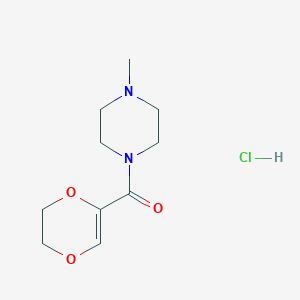![molecular formula C13H11FN4OS B6021567 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FBTA is a purine derivative that has been synthesized using various methods and has shown promising results in several studies. In
Mecanismo De Acción
The mechanism of action of 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is not fully understood, but it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This compound has also been found to have a neuroprotective effect, as it was able to protect neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high yield of synthesis, its potential anticancer activity, and its anti-inflammatory and antioxidant properties. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one research, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and to investigate its potential for drug development.
Métodos De Síntesis
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-fluorobenzylboronic acid with 9-methyl-6-oxopurin-1(6H)-yl acetate in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 3-fluorobenzylamine with 9-methyl-6-iodopurin-1(6H)-yl acetate in the presence of a palladium catalyst and a base. Both methods have been reported to yield this compound in good to excellent yields.
Aplicaciones Científicas De Investigación
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSAMSLASOQEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)
![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)
![methyl {1-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6021506.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6021512.png)
![N~1~-(4-chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021516.png)
![N-(3-isoxazolylmethyl)-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6021524.png)
![2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6021531.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)


![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)

![1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6021586.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)